Cas no 18626-10-3 (2,4-Dimethylbenzenesulfonohydrazide)
2,4-Dimethylbenzenesulfonohydrazide Chemical and Physical Properties
Names and Identifiers
-
- 2,4-Dimethylbenzenesulfonohydrazide
- VS-05862
- 18626-10-3
- ALBB-002777
- BBL017114
- AKOS000305657
- STK441246
- H22328
- 2,4-dimethylbenzene-1-sulfonohydrazide
- SCHEMBL11475986
-
- MDL: MFCD03423366
- Inchi: 1S/C8H12N2O2S/c1-6-3-4-8(7(2)5-6)13(11,12)10-9/h3-5,10H,9H2,1-2H3
- InChI Key: CDQPXLLLOCPINQ-UHFFFAOYSA-N
- SMILES: S(C1C=CC(C)=CC=1C)(NN)(=O)=O
Computed Properties
- Exact Mass: 200.06194880Da
- Monoisotopic Mass: 200.06194880Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 258
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 0.8
- Topological Polar Surface Area: 80.6Ų
2,4-Dimethylbenzenesulfonohydrazide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D264925-250mg |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 250mg |
$ 275.00 | 2022-06-05 | ||
| TRC | D264925-500mg |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 500mg |
$ 450.00 | 2022-06-05 | ||
| TRC | D264925-1000mg |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 1g |
$ 720.00 | 2022-06-05 | ||
| Ambeed | A437061-1g |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 97% | 1g |
$267.00 | 2022-05-10 | |
| abcr | AB380316-500 mg |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 500MG |
€254.60 | 2022-03-24 | ||
| abcr | AB380316-1 g |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 1g |
€299.00 | 2022-03-24 | ||
| abcr | AB380316-5 g |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 5g |
€817.00 | 2022-03-24 | ||
| Crysdot LLC | CD12102194-5g |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | 97% | 5g |
$603 | 2024-07-24 | |
| A2B Chem LLC | AI41869-500mg |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | >95% | 500mg |
$467.00 | 2024-04-20 | |
| A2B Chem LLC | AI41869-1g |
2,4-Dimethylbenzenesulfonohydrazide |
18626-10-3 | >95% | 1g |
$509.00 | 2024-04-20 |
2,4-Dimethylbenzenesulfonohydrazide Related Literature
-
Xiaotong Feng,Lei Bian,Jie Ma,Lei Zhou,Xiayan Wang,Guangsheng Guo,Qiaosheng Pu Chem. Commun., 2019,55, 3963-3966
-
Yi Cao,Yujiao Xiahou,Lixiang Xing,Xiang Zhang,Hong Li,ChenShou Wu,Haibing Xia Nanoscale, 2020,12, 20456-20466
-
Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
-
Gang Pan,Yi-jie Bao,Jie Xu,Tao Liu,Cheng Liu,Yan-yan Qiu,Xiao-jing Shi,Hui Yu,Ting-ting Jia,Xia Yuan,Ze-ting Yuan,Yi-jun Cao RSC Adv., 2016,6, 42109-42119
-
Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2,4-Dimethylbenzenesulfonohydrazide
Introduction to 2,4-Dimethylbenzenesulfonohydrazide (CAS No. 18626-10-3)
2,4-Dimethylbenzenesulfonohydrazide, identified by the Chemical Abstracts Service Number (CAS No.) 18626-10-3, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical and chemical research. This compound belongs to the class of sulfonohydrazides, which are known for their versatile applications in medicinal chemistry and synthetic organic chemistry. The structural features of 2,4-Dimethylbenzenesulfonohydrazide, including its aromatic ring substituted with two methyl groups and a sulfonohydrazide functional group, make it a valuable intermediate in the synthesis of various bioactive molecules.
The CAS No. 18626-10-3 of this compound provides a unique identifier that ensures consistency and accuracy in scientific literature and industrial applications. This standardized numbering system is crucial for researchers to retrieve specific chemical information, conduct literature searches, and ensure the correct compound is being referenced in experiments and product formulations.
In recent years, 2,4-Dimethylbenzenesulfonohydrazide has been explored for its potential in drug discovery and development. The sulfonohydrazide moiety is particularly interesting because it can participate in various chemical reactions, such as nucleophilic addition and condensation reactions, which are fundamental in constructing complex molecular architectures. This reactivity has made it a useful building block in the synthesis of heterocyclic compounds, which are prevalent in many pharmaceuticals.
One of the most compelling aspects of 2,4-Dimethylbenzenesulfonohydrazide is its role as a precursor in the development of novel therapeutic agents. Researchers have been investigating its derivatives for their pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. For instance, modifications of the sulfonohydrazide group can lead to compounds with enhanced binding affinity to biological targets, improving their efficacy as drugs.
The synthesis of 2,4-Dimethylbenzenesulfonohydrazide typically involves the reaction of 2,4-dimethylaniline with sulfonyl chloride followed by hydrazine addition. This synthetic route highlights the compound's importance as an intermediate in multi-step organic transformations. The availability of high-purity CAS No. 18626-10-3 samples ensures that researchers can conduct reproducible experiments and optimize synthetic protocols for industrial-scale production.
Recent advancements in computational chemistry have also contributed to the study of 2,4-Dimethylbenzenesulfonohydrazide. Molecular modeling techniques allow researchers to predict the behavior of this compound in various chemical environments, aiding in the design of more efficient synthetic strategies. Additionally, virtual screening methods have been employed to identify potential drug candidates derived from sulfonohydrazide-based structures.
The pharmaceutical industry has shown particular interest in 2,4-Dimethylbenzenesulfonohydrazide due to its structural versatility and biological activity. Several clinical trials have been initiated to evaluate the safety and efficacy of drugs containing sulfonohydrazide derivatives. These trials aim to address unmet medical needs by developing new treatments for chronic diseases and infections.
Another area where CAS No. 18626-10-3 has found utility is in agrochemical research. Sulfonohydrazides have been investigated for their potential as herbicides and fungicides due to their ability to interfere with essential metabolic pathways in plants and fungi. This application underscores the broad utility of 2,4-Dimethylbenzenesulfonohydrazide beyond pharmaceuticals.
The environmental impact of chemical compounds is also a critical consideration in modern research. Studies on 2,4-Dimethylbenzenesulfonohydrazide have focused on its biodegradability and potential ecological effects. Understanding these properties helps ensure that the compound can be used responsibly without causing harm to ecosystems.
In conclusion, 2,4-Dimethylbenzenesulfonohydrazide (CAS No. 18626-10-3) is a multifaceted compound with significant applications in pharmaceuticals, agrochemicals, and synthetic chemistry. Its unique structural features and reactivity make it a valuable tool for researchers seeking to develop novel bioactive molecules. As scientific understanding continues to evolve, the potential uses of this compound are likely to expand further, reinforcing its importance in modern chemical research.
18626-10-3 (2,4-Dimethylbenzenesulfonohydrazide) Related Products
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)